molecular formula C6H10N2 B1601838 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole CAS No. 135325-06-3

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole

Cat. No. B1601838
M. Wt: 110.16 g/mol
InChI Key: KGLCNBOXQUHILF-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C6H10N2 . It has an average mass of 110.157 Da and a monoisotopic mass of 110.084396 Da . It is also known by its IUPAC name, 1,2,3,4,5,6-Hexahydro-pyrrolo[3,4-c]pyrrole .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole consists of a pyrrole ring, which is a five-membered heterocyclic ring with two double bonds and a nitrogen atom . The hexahydro- prefix indicates that the pyrrole ring is fully saturated, meaning it contains no double bonds .


Physical And Chemical Properties Analysis

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole has a molecular weight of 110.157 Da . The dihydrobromide salt of this compound has a molecular weight of 271.98 .

Scientific Research Applications

Catalytic Synthesis

A key application of Hexahydropyrrolo[3,4-c]pyrrole derivatives is in catalytic synthesis. For instance, Rostovskii et al. (2015) developed a stereoselective and high-yield synthesis of hexahydropyrrolo[3,4-b]pyrroles using tetramic acids and 2H-azirines under Cu(I)-NHC catalysis. This method involves an unusual N-C2 azirine bond cleavage initiated by a copper enolate, suggesting a radical reaction mechanism (Rostovskii et al., 2015).

Synthetic Route Development

Shikhaliev et al. (2017) reported a new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is highly chemo- and stereoselective, involving a Hantzsch-type domino reaction (Shikhaliev et al., 2017).

Luminescent Polymers

Zhang and Tieke (2008) synthesized polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating their strong fluorescence and potential in organic electronics. These polymers exhibit high quantum yields and substantial Stokes shifts, making them suitable for various applications (Zhang & Tieke, 2008).

Optoelectronic Properties

Martins et al. (2018) explored the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives using multicomponent reactions. These compounds exhibit promising properties for optoelectronic applications, such as organic electronics, due to their interesting optoelectronic properties (Martins et al., 2018).

Fluorescence and Electronic Structure

Kubota et al. (2022) investigated unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles, focusing on their absorption and fluorescence properties. These studies contribute to understanding the electronic structure and potential applications in light-emitting devices and sensors (Kubota et al., 2022).

Sustainable Synthesis Methods

Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed pyrrole synthesis using secondary alcohols and amino alcohols. This method represents a significant advancement in the synthesis of pyrroles, with implications for biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).

properties

IUPAC Name

1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-2-8-4-6(5)3-7-1/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLCNBOXQUHILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569879
Record name 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole

CAS RN

135325-06-3
Record name 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
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1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole

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